molecular formula C7H13NO B3190666 2,6-Dimethylpiperidin-4-one CAS No. 45717-87-1

2,6-Dimethylpiperidin-4-one

Cat. No.: B3190666
CAS No.: 45717-87-1
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpiperidin-4-one (CAS: 1005397-62-5) is a six-membered heterocyclic compound with a ketone group at the 4-position and methyl substituents at the 2- and 6-positions. Its hydrochloride salt (C₇H₁₃NO·HCl) is commonly used in industrial and scientific research . The compound exists as a mixture of cis and trans isomers, depending on the spatial arrangement of the methyl groups . Key applications include its role as a precursor in pharmaceutical synthesis and organic chemistry research. Safety data indicate it is classified as a skin irritant (Category 2) and may cause specific target organ toxicity (Category 3) .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

2-Methylpiperidin-4-one Hydrochloride (CAS: 13729-77-6)

  • Structure : A single methyl group at the 2-position.
  • Properties: Reduced steric hindrance compared to 2,6-dimethyl derivatives. Lower molecular weight (C₆H₁₁NO·HCl vs. C₇H₁₃NO·HCl) likely results in higher solubility in polar solvents .
  • Applications : Intermediate in alkaloid synthesis.

trans-2,6-Dimethylpiperidin-4-one Hydrochloride (CAS: 1311160-86-7)

  • Structure : Trans configuration of methyl groups reduces ring puckering and enhances planarity .
  • Properties : Higher thermal stability compared to the cis isomer due to minimized steric clashes.
  • Synthesis : Requires stereoselective methods, such as chiral catalysts or resolution techniques .

1-Benzyl-2,6-Dimethylpiperidin-4-one (CAS: 32941-09-6)

  • Structure : Benzyl group at the 1-position adds aromaticity.
  • Properties : Increased lipophilicity (logP ~2.5 vs. ~1.2 for 2,6-dimethylpiperidin-4-one) enhances membrane permeability .
  • Applications: Potential use in CNS-targeting pharmaceuticals due to benzyl moiety .

Functionalized Derivatives

3-Methyl-1-Morpholin-4-ylmethyl-2,6-Diphenylpiperidin-4-one

  • Structure : Morpholine and phenyl substituents introduce hydrogen-bonding and π-π stacking capabilities.
  • Properties: Enhanced antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-phenylated derivatives .
  • Synthesis : Multi-step process involving Mannich reactions and Friedel-Crafts alkylation .

1-(2-Chloroacetyl)-3-Methyl-2,6-Diphenylpiperidin-4-one

  • Structure : Chloroacetyl group at the 1-position increases electrophilicity.
  • Properties : Reacts with nucleophiles (e.g., amines) to form amide derivatives. Crystallographic data show torsional angles of −173.35° (C–Cl bond), influencing reactivity .
  • Applications : Intermediate in antitumor agent synthesis .

Diaryl-Substituted Analogues

3-Ethyl-2,6-Diphenylpiperidin-4-one

  • Structure : Ethyl and phenyl groups at the 3-, 2-, and 6-positions.
  • Properties : Elemental analysis: C (81.62%), H (7.64%), N (4.78%) vs. C (72.1%) in this compound hydrochloride . Higher carbon content due to aryl groups.
  • Synthesis : Eco-friendly preparation using glucose-choline chloride deep eutectic solvents (yield: 85%) .

Key Data Table

Compound Molecular Formula Molecular Weight logP Hazard Classification Key Applications
This compound·HCl C₇H₁₃NO·HCl 163.65 ~1.2 Skin Irritant (Cat. 2) Pharmaceutical intermediate
2-Methylpiperidin-4-one·HCl C₆H₁₁NO·HCl 149.62 ~0.8 Not classified Alkaloid synthesis
trans-2,6-Dimethylpiperidin-4-one·HCl C₇H₁₃NO·HCl 163.65 ~1.2 Similar to cis/trans mixture Stereochemical studies
1-Benzyl-2,6-Dimethylpiperidin-4-one C₁₄H₁₉NO 217.31 ~2.5 No data CNS drug candidates

Biological Activity

2,6-Dimethylpiperidin-4-one (also known as this compound hydrochloride) is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its molecular formula is C7H13NO, and it has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting the central nervous system (CNS).

The compound is synthesized through the oxidation of 2,6-dimethylpiperidine using oxidizing agents, followed by the formation of its hydrochloride salt. This process allows for the introduction of a ketone functionality at the 4-position of the piperidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its role as an intermediate in synthesizing biologically active molecules and its potential to modulate enzyme activity .

Biological Activities

Research indicates that derivatives of piperidin-4-one exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli.
  • CNS Activity : The compound has been investigated for its neuropharmacological effects, indicating potential applications in treating CNS disorders .
  • Antitumor Properties : Some derivatives have shown promise in anticancer activity, suggesting a role in cancer therapeutics .

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of novel N-Hydroxy derivatives of this compound. The results indicated that these compounds exhibited moderate antibacterial activity against several pathogens. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring enhanced antibacterial potency .

CNS Activity Evaluation

Another research focused on the CNS effects of this compound. It was found to exhibit anxiolytic properties in animal models, suggesting its potential use as an anxiolytic agent. The mechanism involved modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds can be insightful.

CompoundKey FeaturesBiological Activity
2,6-Dimethylpiperidine Lacks ketone functionalityLimited biological activity
4-Piperidone Ketone at position 4 without methyl groupsAntimicrobial and CNS effects
This compound Methyl groups at positions 2 and 6 enhance reactivityBroad spectrum: antibacterial, CNS effects

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,6-dimethylpiperidin-4-one derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions or functional group modifications. For example, this compound can react with aldehydes (e.g., 2-methyl-3-phenylpropanal) in ethyl acetate under reflux to form morpholine derivatives, as demonstrated in multi-step syntheses . Optimization includes adjusting catalyst concentration (e.g., acid/base catalysts), temperature (e.g., 57–63°C for oxidation steps), and reaction time (4–24 hours) to minimize byproducts . Purity is validated via HPLC or GC-MS, with yields reported between 60–85% depending on steric and electronic factors .

Q. How can the crystal structure of this compound derivatives be determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected at ~290 K. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures, with mean C–C bond deviations ≤0.005 Å and R-factors <0.1 . For example, the structure of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one was resolved using SHELXL, confirming chair conformations and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential respiratory and dermal toxicity. Refer to SDS guidelines (e.g., CAS 41661-47-6 for piperidin-4-one analogs) for spill management (neutralize with sodium bicarbonate) and storage (2–8°C in airtight containers) . Gas evolution (e.g., oxygen in oxidation steps) requires vented reactors .

Advanced Research Questions

Q. How can ring puckering in this compound derivatives be quantified, and what implications does this have for reactivity?

  • Methodological Answer : Cremer-Pople puckering coordinates (amplitude qq, phase ϕ\phi) are calculated from crystallographic data to describe non-planar ring distortions . For example, substituents at the 2- and 6-positions induce chair or boat conformations, altering nucleophilic reactivity at the 4-keto group. Computational tools (Gaussian, ORCA) can model puckering energetics, with DFT studies showing ΔG < 2 kcal/mol between conformers .

Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives (e.g., antibacterial vs. inactive results)?

  • Methodological Answer : Cross-validate assays (e.g., MIC tests vs. enzymatic inhibition) and control for stereochemical purity. For instance, cis/trans isomerism in this compound hydrochloride (CAS 1005397-62-5) impacts binding to bacterial targets . Use chiral HPLC to separate enantiomers and test individually . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., aryl groups at C-2/C-6 enhance activity) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer : Employ QSAR models in software like Schrödinger or MOE. Input descriptors include logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors. For example, derivatives with PSA < 60 Ų and logP 2–4 show improved blood-brain barrier penetration in silico . MD simulations (AMBER, GROMACS) assess binding stability to targets (e.g., kinases) using RMSD/RMSF metrics .

Q. What experimental and theoretical approaches elucidate the mechanism of this compound oxidation?

  • Methodological Answer : Kinetic studies (e.g., varying H₂O₂ concentration ) and isotopic labeling (¹⁸O) track oxygen incorporation. ESR spectroscopy detects radical intermediates. DFT calculations (B3LYP/6-31G*) identify transition states, showing rate-limiting steps involve hydroxyl radical formation .

Q. Methodological Resources

  • Structural Analysis : SHELX suite for crystallography ; Cremer-Pople parameters for ring puckering .
  • Synthesis Optimization : GC-MS/HPLC for purity ; fractional crystallization for stereoisomer separation .
  • Computational Tools : Gaussian/ORCA for DFT ; Schrödinger for QSAR .

Properties

IUPAC Name

2,6-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45717-87-1
Record name 2,6-Dimethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethylpiperidin-4-one
2,6-Dimethylpiperidin-4-one
2,6-Dimethylpiperidin-4-one
2,6-Dimethylpiperidin-4-one
2,6-Dimethylpiperidin-4-one
2,6-Dimethylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.